molecular formula C12H19N B2841822 C-Pentamethylphenyl-methylamine CAS No. 70735-41-0

C-Pentamethylphenyl-methylamine

Cat. No.: B2841822
CAS No.: 70735-41-0
M. Wt: 177.291
InChI Key: SKSAJXRVVUDTKL-UHFFFAOYSA-N
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Description

C-Pentamethylphenyl-methylamine is an organic compound characterized by a benzene ring substituted with five methyl groups and an amine group attached to the methylene carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-Pentamethylphenyl-methylamine typically involves the alkylation of pentamethylbenzene with formaldehyde followed by reductive amination. The reaction conditions often include the use of a strong acid catalyst and a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

C-Pentamethylphenyl-methylamine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, C-Pentamethylphenyl-methylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of sterically hindered compounds, which are valuable in the study of reaction mechanisms and catalysis.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its bulky structure can help in understanding the effects of steric hindrance on enzyme activity.

Medicine

In medicine, this compound derivatives are explored for their potential as pharmaceutical agents. Their unique structural properties may contribute to the development of new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis and as an intermediate in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of C-Pentamethylphenyl-methylamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s bulky structure can influence its binding affinity and specificity, leading to unique biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    (2,3,4,5,6-Pentamethylphenyl)methanol: Similar structure but with a hydroxyl group instead of an amine group.

    (2,3,4,5,6-Pentamethylphenyl)acetic acid: Contains a carboxyl group instead of an amine group.

    (2,3,4,5,6-Pentamethylphenyl)amine: Lacks the methylene carbon between the benzene ring and the amine group.

Uniqueness

C-Pentamethylphenyl-methylamine is unique due to the presence of both the methylene carbon and the amine group, which provides distinct reactivity and steric properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of sterically hindered compounds and in studies of enzyme-substrate interactions.

Properties

IUPAC Name

(2,3,4,5,6-pentamethylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-7-8(2)10(4)12(6-13)11(5)9(7)3/h6,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSAJXRVVUDTKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)CN)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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